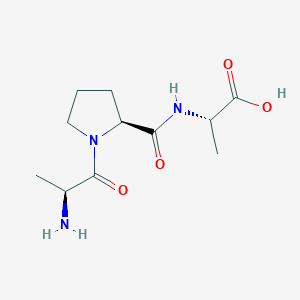
D-Erythro-4-hydroxyglutamic acid
概要
説明
D-Erythro-4-hydroxyglutamic acid is an organic compound belonging to the class of glutamic acid and derivatives. This compound has a molecular formula of C5H9NO5 and a molecular weight of 163.13 g/mol . It is a derivative of glutamic acid, an important neurotransmitter in the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Erythro-4-hydroxyglutamic acid can be achieved through stereospecific synthesis methods. One approach involves the use of nonribosomally produced natural products, such as antifungal and antimicrobial kutznerides, which are hexadepsipeptides composed of one alpha-hydroxy acid and five nonproteinogenic amino acids . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar stereospecific methods. The process would require optimization of reaction conditions, such as temperature, pH, and concentration of reagents, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are essential to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
D-Erythro-4-hydroxyglutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and amides. These products can have different properties and applications depending on their chemical structure.
科学的研究の応用
D-Erythro-4-hydroxyglutamic acid has several scientific research applications, including:
Medicine: The compound is used in research related to neurotransmitter function and potential therapeutic applications for neurological disorders.
Industry: It is utilized in the synthesis of various pharmaceuticals and as a building block for more complex chemical compounds.
作用機序
The mechanism of action of D-Erythro-4-hydroxyglutamic acid involves its interaction with metabotropic glutamate receptors, such as mGlu1a, mGlu2, and mGlu8a . It activates these receptors in a dose-dependent manner, leading to various downstream effects on neurotransmission and cellular signaling pathways. The compound also serves as a substrate for aminotransferase, which plays a role in amino acid metabolism and neurotransmitter synthesis.
類似化合物との比較
Similar Compounds
Similar compounds to D-Erythro-4-hydroxyglutamic acid include:
L-Glutamic acid: A naturally occurring amino acid and neurotransmitter.
DL-4-Hydroxy-2-ketoglutaric acid: A derivative of glutamic acid with similar chemical properties.
N-Carbamyl-L-glutamic acid: Another derivative used in various biochemical applications.
Uniqueness
This compound is unique due to its specific stereochemistry and its ability to activate multiple metabotropic glutamate receptors. This makes it a valuable tool in research related to neurotransmission and receptor function. Additionally, its role as a substrate for aminotransferase distinguishes it from other similar compounds.
特性
IUPAC Name |
(2R,4S)-2-amino-4-hydroxypentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWQSHEVMSFGY-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)
![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)








![5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3274806.png)
